molecular formula C9H19N3O B11950592 4-Cyclohexyl-1,1-dimethylsemicarbazide CAS No. 64922-80-1

4-Cyclohexyl-1,1-dimethylsemicarbazide

Cat. No.: B11950592
CAS No.: 64922-80-1
M. Wt: 185.27 g/mol
InChI Key: AGWFEHOSMCUSIB-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1,1-dimethylsemicarbazide is a substituted semicarbazide derivative characterized by a cyclohexyl group at the 4-position and two methyl groups attached to the nitrogen atoms of the semicarbazide backbone.

Properties

CAS No.

64922-80-1

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-cyclohexyl-3-(dimethylamino)urea

InChI

InChI=1S/C9H19N3O/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,10,11,13)

InChI Key

AGWFEHOSMCUSIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,1-dimethylsemicarbazide can be achieved through a one-pot two-step approach. This method involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The carbamate then interacts with hydrazine to yield the semicarbazide . This approach allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of semicarbazide synthesis, such as the use of carbamates and hydrazine, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-1,1-dimethylsemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its transformation during ozonation, which can lead to the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular ozone (O3) and hydroxyl radicals (∙OH). The reaction conditions, such as ozone dosages and pH levels, can significantly influence the reaction outcomes .

Major Products: The major products formed from the reactions of this compound include intermediates with higher NDMA yield, such as unsymmetrical dimethylhydrazine (UDMH) .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Cyclohexyl-1,1-dimethylsemicarbazide with other semicarbazide derivatives and related compounds, based on structural and functional analogs from the evidence:

Compound Substituents Molecular Formula Key Properties Reported Applications/Findings
This compound Cyclohexyl (C₆H₁₁), two methyl (CH₃) groups C₉H₁₉N₃O High lipophilicity (predicted logP ~2.5); potential for improved metabolic stability Not explicitly stated in evidence; inferred from structural analogs
4-Phenylsemicarbazide hydrochloride Phenyl (C₆H₅) C₇H₉N₃O·HCl Moderate solubility in polar solvents; used in analytical chemistry as a derivatizing agent Listed in EINECS inventory (CAS 5441-51-0)
4-Ethylcyclohexanone Ethyl (C₂H₅), cyclohexanone C₈H₁₄O Ketone functional group; intermediate in organic synthesis EINECS code 226-630-8; no direct pharmacological data
DMCHC (curcumin analog) 3,4-dimethoxyphenyl, cyclohexyl C₂₇H₃₀O₆ Enhanced metabolic stability via cyclohexyl substitution; DNMT1 inhibitory activity Inhibited M.SssI (DNA methyltransferase) in preclinical studies

Key Observations:

  • Lipophilicity and Stability : The cyclohexyl group in this compound likely increases lipophilicity compared to phenyl or ethyl substituents, as seen in DMCHC (a curcumin analog), where cyclohexyl substitution improved resistance to metabolic degradation .
  • Functional Group Impact: Unlike 4-ethylcyclohexanone (a ketone), semicarbazides like 4-phenylsemicarbazide and the target compound exhibit nucleophilic hydrazine-derived moieties, making them reactive toward carbonyl groups. This property is leveraged in analytical chemistry and drug design .
  • Metabolic Blocking : The dimethyl groups on the nitrogen atoms of this compound may sterically hinder enzymatic access, analogous to the methylene-blocking strategy in DMCHC synthesis .

Research Findings and Implications

Metabolic Stability (Inferred from Structural Analogs):

In , the curcumin analog DMCHC demonstrated that cyclohexyl substitution at the C4 position reduced metabolic vulnerability. Similarly, this compound’s cyclohexyl group may protect against oxidative or conjugative metabolism, extending its half-life compared to non-cyclohexyl analogs. However, preclinical pharmacokinetic studies specific to this compound are absent in the provided evidence .

Solubility vs. Permeability Trade-off:

The cyclohexyl group’s hydrophobicity may reduce aqueous solubility, a common challenge with lipophilic compounds. This contrasts with 4-phenylsemicarbazide hydrochloride, which benefits from ionic character (HCl salt) to enhance solubility .

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